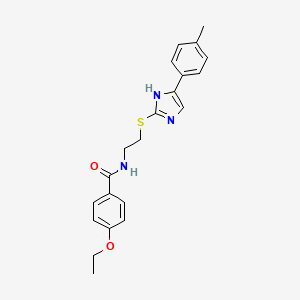
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound classified as an imidazole derivative. Its unique structure, featuring an imidazole ring substituted with a p-tolyl group and linked to a thioethyl chain and a benzamide moiety, positions it as a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activities, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H20N2O2S. The structure can be summarized as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and cellular signaling pathways.
The compound has been shown to interact with specific proteins involved in cellular signaling pathways, which may influence cell proliferation and apoptosis. Its ability to bind effectively to these proteins suggests potential applications in therapeutic contexts, particularly for diseases characterized by dysregulated cell growth.
Antitumor Activity
Studies have highlighted the antitumor effects of this compound. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, suggesting its viability as a lead compound for further development in cancer therapies.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide | Phenyl group instead of p-tolyl | Different electronic properties affecting reactivity |
| N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Methoxy substitution on phenyl | Potentially enhanced solubility and bioavailability |
| N-(2-((5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Chlorine substitution | May exhibit different biological activities due to electron-withdrawing effects |
The p-tolyl group in this compound is crucial as it influences both its chemical reactivity and biological activity compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an antitumor agent .
- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to target proteins involved in tumorigenesis, providing insights into its mechanism of action and potential therapeutic applications .
- Safety and Toxicity : Preliminary toxicity assessments have indicated that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Current data suggest moderate toxicity at high concentrations .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-18-10-8-17(9-11-18)20(25)22-12-13-27-21-23-14-19(24-21)16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIDEXIGFYUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














